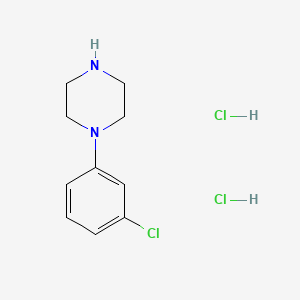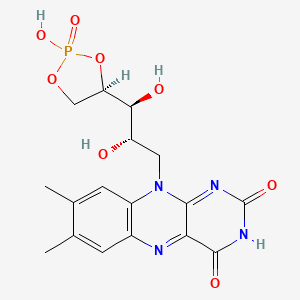
Riboflavin cyclic-4',5'-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Riboflavin cyclic 4',5'-phosphate is a flavin mononucleotide that is riboflavin (vitamin B2) in which the 4' and 5' hydroxy groups have been converted into a cyclic hydrogen phosphate ester. It has a role as a metabolite. It is a ribitol phosphate and a flavin mononucleotide. It derives from a riboflavin. It is a conjugate acid of a riboflavin cyclic 4',5'-phosphate(2-).
Riboflavin cyclic-4', 5'-phosphate, also known as CFMN or cyclic flavin mononucleotide, belongs to the class of organic compounds known as flavins. Flavins are compounds containing a flavin (7, 8-dimethyl-benzo[g]pteridine-2, 4-dione) moiety, with a structure characterized by an isoalloaxzine tricyclic ring. Riboflavin cyclic-4', 5'-phosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Riboflavin cyclic-4', 5'-phosphate can be converted into riboflavin. Outside of the human body, riboflavin cyclic-4', 5'-phosphate can be found in a number of food items such as ostrich fern, cucumber, pak choy, and evening primrose. This makes riboflavin cyclic-4', 5'-phosphate a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
1. Biological Occurrence and Quantification
Riboflavin cyclic-4',5'-phosphate (cyclic FMN or cFMN) is known to form in vitro from FAD by rat liver enzymes. Researchers have successfully quantified cFMN in rat liver extracts at nanomolar concentrations, confirming its presence in biological tissues. The identification of cFMN was meticulous, involving HPLC and fluorimetric detection methods (Canales et al., 2005).
2. Enzymic Formation from FAD
A specific low-Km FMN cyclase in rat liver has been identified for the formation of riboflavin cyclic-4',5'-phosphate from FAD. This novel enzyme, tentatively named FAD-AMP lyase (cyclizing) or FMN cyclase, suggests an enzymic pathway for flavins in mammals, indicating the biological relevance of 4',5'-cFMN, potentially as a flavocoenzyme or regulatory signal (Fraiz et al., 1998).
3. Novel Synthesis Approaches
In a study from 1959, a novel synthesis of riboflavin cyclic-4',5'-phosphate was explored through the alcoholysis reaction of catechol cyclic phosphate with riboflavin. This synthesis method provided insights into potential industrial applications for the production of riboflavin derivatives (Ukita & Nagasawa, 1959).
4. Riboflavin Biosynthesis Mechanism
Studies on L-3,4-dihydroxy-2-butanone 4-phosphate synthase, crucial for riboflavin biosynthesis, revealed significant details about the mechanism of riboflavin precursor formation. Understanding this mechanism is essential for grasping the overall pathway of riboflavin biosynthesis, which includes the formation of riboflavin cyclic-4',5'-phosphate (Volk & Bacher, 1991).
Propiedades
Nombre del producto |
Riboflavin cyclic-4',5'-phosphate |
|---|---|
Fórmula molecular |
C17H19N4O8P |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
10-[(2S,3S)-2,3-dihydroxy-3-[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]propyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19N4O8P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12-6-28-30(26,27)29-12/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,26,27)(H,20,24,25)/t11-,12+,14-/m0/s1 |
Clave InChI |
CVZKYDYRJQYYDJ-SCRDCRAPSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H]4COP(=O)(O4)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C4COP(=O)(O4)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-[1-[[5-[[2-(3-benzyl-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanoyl]amino]-4-hydroxy-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1251590.png)
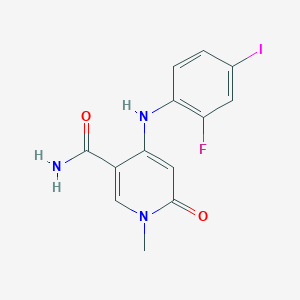
![N-[2-methyl-5-(methylcarbamoyl)phenyl]-2-{[(1R)-1-methylpropyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B1251596.png)
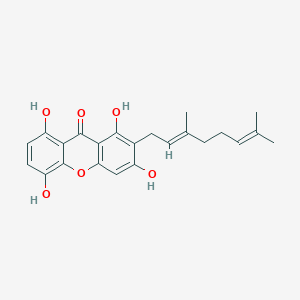
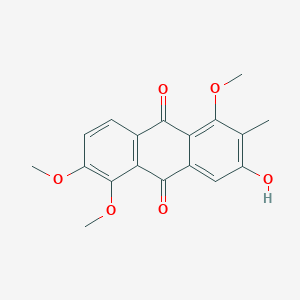
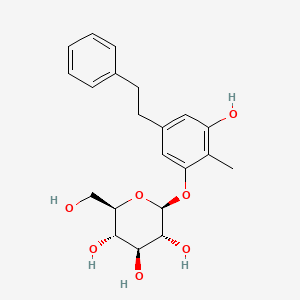
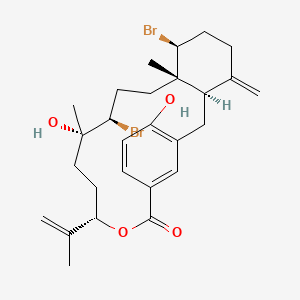
![(3R,4S,7R,10R)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1251605.png)
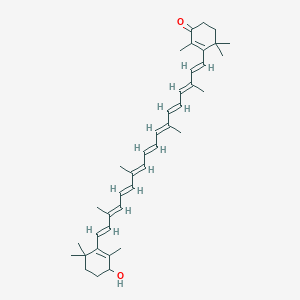
![[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B1251607.png)
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)
![1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene](/img/structure/B1251610.png)
